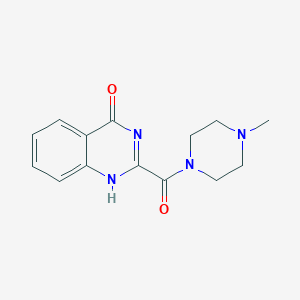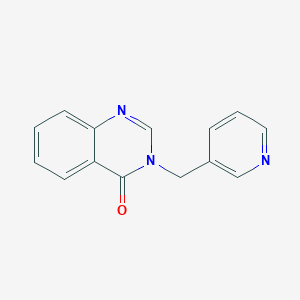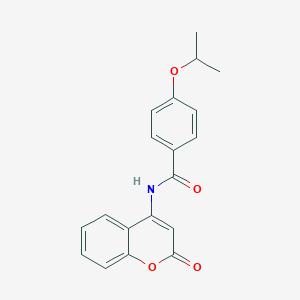
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide, also known as 4-MPCA, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to inhibit the activity of various enzymes, including COX-2, MMPs, and HDACs, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to exhibit potent biochemical and physiological effects. It has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide. One of the key areas of focus is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide and its potential applications in other diseases, such as neurodegenerative disorders. Furthermore, the development of new drug delivery systems for 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide involves the reaction of 4-hydroxycoumarin with 4-methylpentanoyl chloride in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is purified by column chromatography, and the final compound is obtained in high yield and purity.
Applications De Recherche Scientifique
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
4-methyl-N-(2-oxochromen-4-yl)pentanamide |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-14(17)16-12-9-15(18)19-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) |
Clé InChI |
ZFTFRWNMNZXYKX-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)NC1=CC(=O)OC2=CC=CC=C21 |
SMILES canonique |
CC(C)CCC(=O)NC1=CC(=O)OC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)


![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252046.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
